molecular formula C18H18Cl2 B14220233 Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis[4-methyl- CAS No. 832732-37-3

Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis[4-methyl-

Cat. No.: B14220233
CAS No.: 832732-37-3
M. Wt: 305.2 g/mol
InChI Key: SIBNXEFYHBUTRU-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-]: is an organic compound with a complex structure that includes benzene rings and chlorinated butenylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] typically involves the reaction of 2,4-dichlorobutene with 4-methylbenzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the chlorinated groups into less reactive forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and materials science.

Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development and as a probe for studying biological processes. Its unique structure allows it to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorinated butenylidene groups can form reactive intermediates that interact with nucleophiles, leading to various chemical transformations.

Comparison with Similar Compounds

  • Benzene, 1,1’-(1-butenylidene)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,4-dichloro-

Comparison: Compared to these similar compounds, Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] is unique due to the presence of two chlorine atoms on the butenylidene group. This structural feature imparts distinct reactivity and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

832732-37-3

Molecular Formula

C18H18Cl2

Molecular Weight

305.2 g/mol

IUPAC Name

1-[2,4-dichloro-1-(4-methylphenyl)but-1-enyl]-4-methylbenzene

InChI

InChI=1S/C18H18Cl2/c1-13-3-7-15(8-4-13)18(17(20)11-12-19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

SIBNXEFYHBUTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=C(C=C2)C

Origin of Product

United States

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